2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one
Description
2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a central pyrimidin-4(3H)-one core substituted at positions 2 and 6 with a 4-(diphenylmethyl)piperazin-1-yl group and a phenyl ring, respectively. This structure combines a heterocyclic scaffold with a piperazine moiety, a common pharmacophore in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-25-20-24(21-10-4-1-5-11-21)28-27(29-25)31-18-16-30(17-19-31)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,26H,16-19H2,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZHOKGCFJKHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrimidinone
Prior to substitution, the pyrimidinone core is halogenated at position 2. Phosphorus oxychloride (POCl₃) is commonly employed under reflux conditions to convert the hydroxyl group into a chlorinated leaving group. For example:
Coupling with 4-(Diphenylmethyl)piperazine
The chlorinated intermediate reacts with 4-(diphenylmethyl)piperazine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Key parameters include:
-
Molar ratio : 1:1.2 (pyrimidinone:piperazine) to ensure complete substitution.
Post-reaction purification via column chromatography (e.g., silica gel with chloroform/ethanol eluent) isolates the target compound in 60–70% yield.
Alternative Pathways: One-Pot Synthesis
Recent advances propose one-pot methodologies to streamline synthesis. A notable approach combines:
-
In situ generation of 2-chloropyrimidinone using POCl₃.
-
Direct coupling with 4-(diphenylmethyl)piperazine without intermediate isolation.
This method reduces purification steps and improves overall yield (up to 65%) but requires precise stoichiometric control to minimize side reactions.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 3.2–3.6 (m, 8H, piperazine), δ 7.2–7.8 (m, 15H, aromatic protons) |
| LC-MS | [M+H]⁺ = 497.2 (calculated), 497.1 (observed) |
| Melting Point | 218–220°C (dihydrochloride form) |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways during pyrimidinone formation may yield regioisomers. Solvent polarity and promoter selection (e.g., TMSCl vs. acetic acid) significantly influence product distribution. Polar aprotic solvents like DMF favor the desired 6-phenyl regioisomer.
Steric Hindrance in Piperazine Coupling
The bulky diphenylmethyl group on piperazine slows substitution kinetics. Elevated temperatures (100–120°C) and microwave-assisted synthesis have been explored to accelerate reaction rates.
Industrial-Scale Considerations
For large-scale production, cost-effective reagents and solvent recovery systems are critical. Patent data highlight the use of:
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase, thereby enhancing cognitive functions. The compound may also interact with various receptors in the brain, influencing neuronal signaling pathways.
Comparison with Similar Compounds
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one (CAS: 1211704-00-5)
- Structural Differences: The pyrimidinone core is substituted with an isopropyl group at position 6 and a 4-benzylpiperazine-linked acetyl group at position 3.
- Key Data: Molecular weight = 354.4 g/mol.
- Applications: Not explicitly stated, but piperazine-acetylpyrimidinones are often explored for CNS activity.
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one
- Structural Differences : A fluorophenyl group replaces diphenylmethyl on the piperazine, and a thiadiazole-thioether substituent is present at position 4.
- The thiadiazole moiety may confer antimicrobial or antiviral activity .
6-(3-Chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- Structural Differences: Lacks a piperazine group but shares a pyrimidinone core with halogenated aryl substituents.
- Key Data : Methylthio and chloro-fluorophenyl groups increase hydrophobicity, suggesting utility in kinase inhibition or antimicrobial applications .
Quinoline-Based Analogs with Piperazine Linkages
Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) and C28 (with biphenylquinoline-piperazine motifs) exhibit:
- Structural Differences: A quinoline core replaces pyrimidinone, and ester/carbonyl linkages connect to piperazine.
- Key Data : Yields range from 36.3% (C27) to higher for halogenated derivatives. Fluorophenyl-substituted analogs show enhanced crystallinity (white solids) and improved spectral purity (HRMS δ < 0.8 ppm error) .
- Biological Relevance: Quinoline-piperazine hybrids are often investigated for anticancer or anti-infective activity due to planar aromatic systems.
Heterocyclic Systems with Anti-inflammatory Activity
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
6-Substituted Phenyl-1-phenyl-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones
- Structural Differences: Fused pyrazolo-thiazolo-pyrimidinone systems with aryl substitutions.
- Synthetic Method : Polyphosphoric acid-mediated cyclization at 140°C yields these complex heterocycles, suggesting thermal stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Research Findings and Implications
- Halogen Effects : Fluorine or chlorine in aryl substituents (e.g., C4, C27) improves metabolic stability and crystallinity, critical for drug development .
- Heterocyclic Diversity: Pyrimidinones offer synthetic flexibility, while fused systems (e.g., pyrazolo-thiazolo-pyrimidinones) may exhibit enhanced thermal and enzymatic stability .
Biological Activity
2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C27H26N4O
- Molecular Weight : 426.52 g/mol
- CAS Number : 775293-82-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, modifications in the piperazine moiety have been linked to enhanced efficacy against resistant strains of mycobacteria.
A study reported that derivatives with a diphenylmethyl group showed minimum inhibitory concentrations (MIC) as low as 11.53 μM against Mtb H37Rv, indicating strong antimicrobial potential .
Anticancer Activity
The compound's structural characteristics suggest potential applications in cancer therapy. In vitro studies have shown that compounds with similar piperazine frameworks can inhibit the viability of various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The diphenylmethyl substitution appears to enhance lipophilicity, which correlates with increased cytotoxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key observations include:
- Piperazine Moiety : Modifications in the piperazine ring can significantly alter biological activity. The presence of bulky lipophilic groups enhances antimicrobial efficacy.
- Phenyl Substituents : The number and position of phenyl groups impact both solubility and interaction with biological targets.
- Lipophilicity : Increased lipophilicity is associated with improved membrane permeability and bioavailability, critical factors for drug efficacy.
Case Study 1: Antimycobacterial Efficacy
A recent study evaluated a series of piperazine derivatives for their antimycobacterial activity. The results indicated that compounds with the diphenylmethyl group exhibited superior inhibition rates against Mtb compared to other structural variants, emphasizing the importance of this moiety in enhancing antimicrobial properties .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays conducted on HepG2 cells revealed that this compound induced significant cytotoxicity at micromolar concentrations. The study highlighted the compound's potential as a lead for developing new anticancer agents .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core followed by piperazine substitution. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the diphenylmethyl-piperazine moiety to the pyrimidine ring under inert atmospheres .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for enhancing reaction rates and solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions and piperazine ring conformation .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., calculated [M+H]: 463.22, observed: 463.21) .
- X-ray crystallography : For unambiguous assignment of stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Q. What physicochemical properties are critical for experimental handling?
Key properties include:
- Solubility : Poor aqueous solubility (logP ~4.2) necessitates DMSO or ethanol as stock solvents .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C under nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies involve systematic modification of substituents:
- Piperazine substituents : Replace diphenylmethyl with fluorophenyl or methoxy groups to assess receptor binding affinity .
- Pyrimidine core : Introduce electron-withdrawing groups (e.g., Cl, CF) at position 6 to enhance metabolic stability .
Example SAR Table :
| Substituent Modification | Biological Activity (IC, nM) | Target Receptor |
|---|---|---|
| Diphenylmethyl (parent) | 120 ± 15 | 5-HT |
| 4-Fluorophenyl | 85 ± 10 | 5-HT |
| 3-Methoxybenzyl | 210 ± 25 | D |
| Data adapted from studies on analogous piperazine-pyrimidine derivatives . |
Q. What methodologies are used to investigate interactions with neurotransmitter receptors?
- Radioligand binding assays : Competitive displacement using H-labeled antagonists (e.g., ketanserin for 5-HT receptors) .
- Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in serotonin receptor subtypes .
Q. How can contradictory data in literature regarding metabolic stability be resolved?
Conflicting results may arise from:
- Species differences : Compare microsomal stability in human vs. rat liver S9 fractions .
- Assay conditions : Standardize incubation pH (7.4), NADPH concentration (1 mM), and temperature (37°C) .
- Analytical validation : Use LC-MS/MS with isotopically labeled internal standards to quantify metabolites .
Q. What advanced analytical techniques are recommended for impurity profiling?
- HPLC-DAD/ELSD : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to detect synthesis byproducts .
- LC-HRMS : Identify unknown impurities via exact mass and fragmentation patterns .
- NMR-guided isolation : Preparative HPLC to isolate impurities for structural elucidation .
Q. How does this compound compare to structurally similar derivatives in preclinical studies?
Comparative analysis reveals:
- Potency : The diphenylmethyl group enhances 5-HT affinity vs. methyl or ethyl substituents .
- Selectivity : Fluorine substitution reduces off-target binding to α-adrenergic receptors .
- Pharmacokinetics : Bulkier groups (e.g., biphenyl) improve plasma half-life but reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
